3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol

Catalog No.
S687914
CAS No.
354-68-7
M.F
C4H8F3NO
M. Wt
143.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol

CAS Number

354-68-7

Product Name

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol

IUPAC Name

3-amino-1,1,1-trifluoro-2-methylpropan-2-ol

Molecular Formula

C4H8F3NO

Molecular Weight

143.11 g/mol

InChI

InChI=1S/C4H8F3NO/c1-3(9,2-8)4(5,6)7/h9H,2,8H2,1H3

InChI Key

TYJCFMFELXBCOZ-UHFFFAOYSA-N

SMILES

CC(CN)(C(F)(F)F)O

Canonical SMILES

CC(CN)(C(F)(F)F)O

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol is a fluorinated amino alcohol with the molecular formula C₄H₈F₃NO and a molecular weight of approximately 143.11 g/mol. This compound features a trifluoromethyl group, which imparts unique chemical properties that make it valuable in various applications. It exists as a hydrochloride salt in some contexts, enhancing its solubility and stability in aqueous solutions .

The compound is characterized by its structural formula, which includes a central carbon atom bonded to three fluorine atoms, an amine group (-NH₂), and a hydroxyl group (-OH). This configuration contributes to its reactivity and potential as a precursor in organic synthesis.

  • There is no information available regarding a specific mechanism of action for this compound.
  • Since information on this compound is limited, it's best to assume it may possess hazards common to similar organic molecules.
  • This could include flammability, irritation to skin and eyes, and potential toxicity.
  • Fluorinated Alcohol: The presence of the trifluoromethyl group (CF₃) suggests potential applications in medicinal chemistry, as fluorination can often improve the drug-like properties of molecules, such as membrane permeability and metabolic stability.
  • Chiral Alcohol: The molecule can exist in two non-mirror-image forms (enantiomers) due to the presence of a stereocenter (asymmetric carbon). This chirality could be relevant in the development of pharmaceuticals, as different enantiomers can have different biological activities.
Typical of amino alcohols:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Dehydration Reactions: Under acidic conditions, this compound may undergo dehydration to form alkenes.
  • Formation of Derivatives: The hydroxyl group can be converted into various derivatives such as ethers or esters through reactions with alcohols or carboxylic acids.

These reactions are facilitated by the compound's functional groups, making it versatile in synthetic organic chemistry.

Research indicates that 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol exhibits biological activity that may include:

  • Toxicity: The compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage . These properties necessitate careful handling in laboratory settings.
  • Potential Pharmacological

Several methods have been reported for synthesizing 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol:

  • Fluorination Reactions: Starting from 2-methylpropan-2-ol, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Amination Processes: The introduction of the amino group can be accomplished through reductive amination or direct amination using ammonia or amines under appropriate conditions.
  • Hydrochloride Formation: The hydrochloride salt can be obtained by reacting the base form of the compound with hydrochloric acid.

These methods highlight the compound's accessibility for research and industrial purposes.

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.
  • Research Tool: Its unique properties make it valuable in chemical biology studies and drug development processes.

Interaction studies involving 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol often focus on its reactivity with biological macromolecules:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes may reveal potential inhibitory effects or modulation of enzymatic activity.
  • Binding Studies: Research may also explore how this compound binds to receptors or other proteins, providing insights into its pharmacological potential.

These studies are crucial for understanding the compound's role in biological systems and its potential therapeutic applications.

Similar Compounds

3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol shares similarities with several other compounds due to its structural features. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
3-Amino-2-methylpropan-1-olC₄H₉NOLacks trifluoromethyl group
3-Amino-1-hydroxypropaneC₃H₉NODoes not contain fluorine
3-Amino-1,1-difluoroethanolC₂H₅F₂NOContains two fluorine atoms instead of three
3-Amino-N,N-dimethylpropanamideC₅H₁₁N₃OContains an amide functional group

The uniqueness of 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol lies in its trifluoromethyl group, which significantly alters its chemical behavior compared to these similar compounds. This feature enhances its lipophilicity and potential interactions within biological systems.

Dates

Last modified: 08-15-2023

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